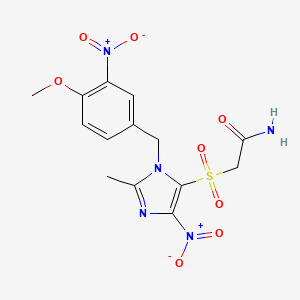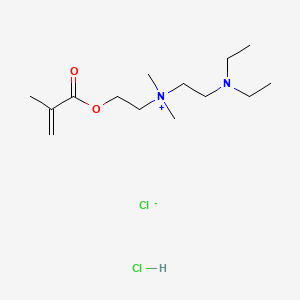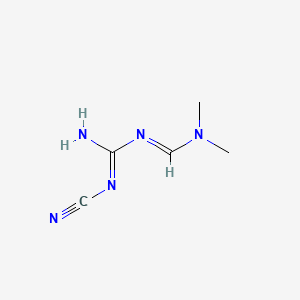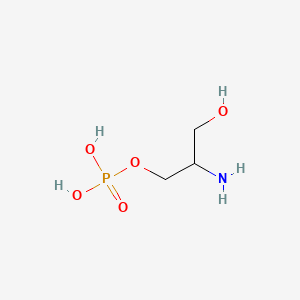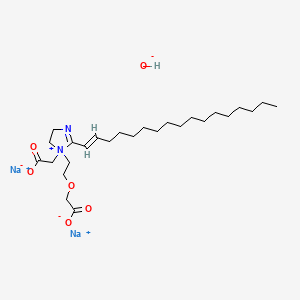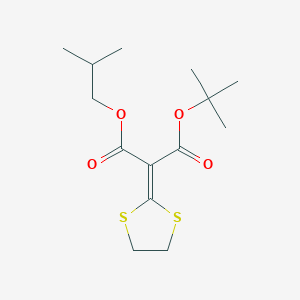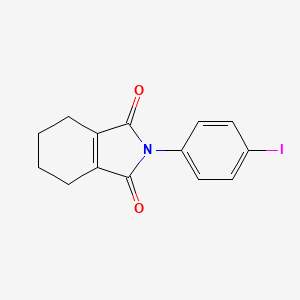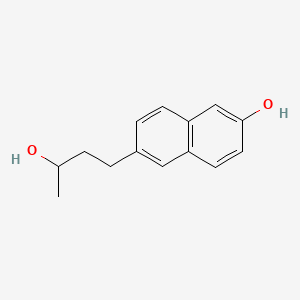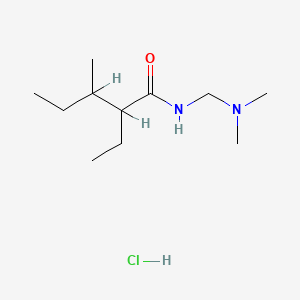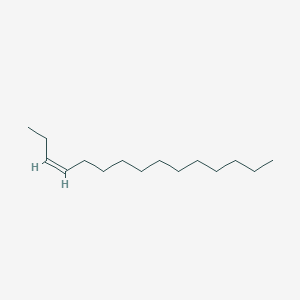
(Z)-3-Pentadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Pentadecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is a long-chain hydrocarbon with fifteen carbon atoms, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Pentadecene can be achieved through several methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method involves the reduction of a corresponding alkyne using a Lindlar catalyst, which selectively hydrogenates the triple bond to a cis-alkene. This method is advantageous for producing this compound with high stereoselectivity.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oligomerization of ethylene, followed by selective hydrogenation. This process involves the use of metal catalysts such as nickel or palladium to facilitate the formation of long-chain alkenes. The resulting mixture is then subjected to fractional distillation to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Pentadecene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be hydrogenated to form pentadecane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Pentadecane.
Substitution: Dihalogenated alkanes.
Aplicaciones Científicas De Investigación
(Z)-3-Pentadecene has several applications in scientific research:
Chemistry: Used as a model compound for studying alkene reactions and mechanisms.
Biology: Investigated for its role in pheromone communication in insects.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of lubricants, surfactants, and polymer additives.
Mecanismo De Acción
The mechanism of action of (Z)-3-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide intermediate, which can further react to form diols. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-Pentadecene: The trans isomer of 3-Pentadecene, with the higher priority substituents on opposite sides of the double bond.
1-Pentadecene: An alkene with the double bond at the terminal position.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness
(Z)-3-Pentadecene is unique due to its cis configuration, which imparts different physical and chemical properties compared to its trans isomer and other alkenes. This configuration affects its reactivity, boiling point, and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Número CAS |
65214-04-2 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
(Z)-pentadec-3-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5- |
Clave InChI |
WNBDFALPKHFDJO-ALCCZGGFSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C\CC |
SMILES canónico |
CCCCCCCCCCCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


